molecular formula C25H20N2 B098456 4,4'-(9-Fluorenylidene)dianiline CAS No. 15499-84-0

4,4'-(9-Fluorenylidene)dianiline

Cat. No. B098456
CAS RN: 15499-84-0
M. Wt: 348.4 g/mol
InChI Key: KIFDSGGWDIVQGN-UHFFFAOYSA-N
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Description

4,4’-(9-Fluorenylidene)dianiline, also known as FDA or BAFL, is a white powder with the molecular formula C25H20N2 . It has a molecular weight of 348.44 g/mol . It is a diamine .


Molecular Structure Analysis

The molecular structure of 4,4’-(9-Fluorenylidene)dianiline consists of two aniline groups attached to a fluorene core . The SMILES string representation of the molecule is Nc1ccc(cc1)C3(c2ccc(N)cc2)c4ccccc4-c5ccccc35 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-(9-Fluorenylidene)dianiline are not detailed in the sources, it’s known that similar compounds have been used in the formation of cyclotriphosphazene derivatives .


Physical And Chemical Properties Analysis

4,4’-(9-Fluorenylidene)dianiline has a density of 1.2±0.1 g/cm3, a boiling point of 535.2±50.0 °C at 760 mmHg, and a flash point of 334.1±29.6 °C . It has a molar refractivity of 111.1±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 279.7±3.0 cm3 .

Scientific Research Applications

Organic Building Blocks

4,4’-(9-Fluorenylidene)dianiline is used as an organic building block in the synthesis of various organic compounds. It has a molecular weight of 348.44 and a melting point of 237-239 °C .

High Thermal Stable Polyimide Resins

This compound is used in the synthesis of high thermal stable polyimide resins. These resins are derived from phenylethynyl-endcapped fluorenyl oligoimides with low melt viscosities. The resins have excellent thermal stability and are suitable for resin transfer molding (RTM), making them ideal for use in aerospace and aviation applications .

Electroluminescent Devices

4,4’-(9-Fluorenylidene)dianiline has been used in the fabrication of electroluminescent devices. The compound is electropolymerized to form ultra-thin films of fluorene-based polymers, which are used in these devices .

Proton-Exchange Membranes for Fuel Cells

The compound is used in the synthesis of new sulfonated polyimides, which serve as proton-exchange membranes for fuel cells .

Fabrication of Carbon Fiber/Polyimide Composites

4,4’-(9-Fluorenylidene)dianiline is used in the fabrication of carbon fiber/polyimide composites. These composites have excellent mechanical strength retention at high temperatures, making them suitable for long-term use in extreme conditions, such as in aerospace applications .

Synthesis of Fluorene-Based Polymer Films

This compound is used in the synthesis of fluorene-based polymer films. These films are created through electropolymerization of 4,4’-(9-fluorenylidene)-dianiline, resulting in films with unique properties that make them suitable for various applications .

Safety And Hazards

4,4’-(9-Fluorenylidene)dianiline is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The global market size for 4,4’-(9-Fluorenylidene)dianiline is expected to reach a significant value by 2029, indicating potential growth in its applications .

properties

IUPAC Name

4-[9-(4-aminophenyl)fluoren-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFDSGGWDIVQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348173
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(9-Fluorenylidene)dianiline

CAS RN

15499-84-0
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(9-Fluorenylidene)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
MD Damaceanu, L Marin - RSC advances, 2015 - pubs.rsc.org
The electrochemical deposition method has been used as an appropriate tool for preparing ultrathin films of fluorene-based polymers for applications in electroluminescent devices. …
Number of citations: 7 pubs.rsc.org
X Jia, Y Zhou, X Mao, N Huai, X Guo… - … and Environmental Safety, 2022 - Elsevier
Many phenolic compounds have been found to have endocrine disrupting activities, but their arylamine analogs, the phenolic hydroxyl groups substituted by aniline amino groups, have …
Number of citations: 3 www.sciencedirect.com
I Nam, DS Uh, CI Oh, JK Lee, JM Oh… - Eurasian Chemico …, 2007 - ect-journal.kz
Due to the continuous demand for smaller microelectronic devices, there exists a need to reduce the size of structural shapes in microelectronics and other related industries. Toward …
Number of citations: 3 ect-journal.kz
E Şenkuytu, ET Eçik, M Durmuş, GY Çiftçi - Polyhedron, 2015 - Elsevier
In the present work, the reaction of 2,2,4,4-tetra(anilino)-6,6-dichlorocyclotriphosphazene (4) and 2,2,4,4-tetra(2-naphthylamino)-6,6-dichlorocyclotriphosphazene (5) with 4,4′-(9-…
Number of citations: 34 www.sciencedirect.com
E Şenkuytu, GY Çiftçi - Polyhedron, 2016 - Elsevier
The first series of 4,4′-(9-fluorenylidene)diphenol (FDP) (5) and 4,4′-(9-fluorenylidene)dianiline (FDA) (6) bridged and open chained cyclotetraphosphazene derivatives (15–23) …
Number of citations: 6 www.sciencedirect.com
GY Çiftçi, E Şenkuytu, M Durmuş, F Yuksel… - Dalton Transactions, 2013 - pubs.rsc.org
A first series of the 4,4′-(9-fluorenylidene)diphenol (FDP), (2) and 4,4′-(9-fluorenylidene)dianiline (FDA), (7) bridged cyclotriphosphazene derivatives (3–6, 8–11) were synthesized …
Number of citations: 38 pubs.rsc.org
E Schab-Balcerzak, E Grabiec, B Jarząbek… - … European Journal of …, 2006 - Springer
A series of aromatic poly(amideimide)s containing 9,9-diphenylfluorene moieties and the amide units in the main chain have been synthesized by solution polycondensation reaction of …
Number of citations: 11 link.springer.com
GY Çiftçi, E Şenkuytu, ES İncir, M Durmuş, F Yuksel - Polyhedron, 2015 - Elsevier
The synthesis and characterization of the first series of aryloxy full-substituted fluorenylidene open chain and bridged cyclotriphosphazene derivatives (13–18) are reported in this study. …
Number of citations: 10 www.sciencedirect.com
Z Dai, Y Li, S Yang, N Zhao, X Zhang, J Xu - European polymer journal, 2009 - Elsevier
The fluorene-containing epoxy, diglycidyl ether of 9,9-bis(4-hydroxyphenyl) fluorene (DGEBF) was synthesized by a two-step reaction procedure. In order to investigate the relationship …
Number of citations: 67 www.sciencedirect.com
L Hopp, SO Megee, JB Lloyd - Journal of medicinal chemistry, 1998 - ACS Publications
The laxative action of phenolphthalein (5) is believed to result from induction of potassium and water efflux from the colon epithelium. In cultured cells, K + efflux is promoted by 5 and by …
Number of citations: 4 pubs.acs.org

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